1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis-

Description

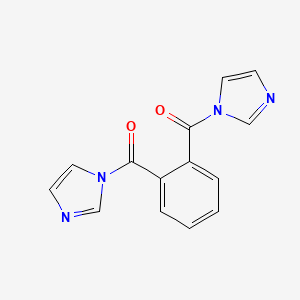

1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- (CAS: 7652-64-4 ) is a bis-imidazole derivative featuring two imidazole rings linked via a rigid 1,2-phenylenedicarbonyl group. This aromatic linker confers structural rigidity, distinguishing it from other bis-imidazole compounds with aliphatic or alternative aromatic spacers. The compound is synthesized by reacting 1,2-phenylenedicarbonyl chloride with imidazolium precursors under basic conditions, as demonstrated in analogous syntheses of related bis-heterocycles . Its applications span coordination polymers and metal-organic frameworks (MOFs), where it acts as a bridging ligand .

Properties

CAS No. |

68413-79-6 |

|---|---|

Molecular Formula |

C14H10N4O2 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

[2-(imidazole-1-carbonyl)phenyl]-imidazol-1-ylmethanone |

InChI |

InChI=1S/C14H10N4O2/c19-13(17-7-5-15-9-17)11-3-1-2-4-12(11)14(20)18-8-6-16-10-18/h1-10H |

InChI Key |

PJWURJVLYPGKCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=CN=C2)C(=O)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- involves the formation of bis-imidazole rings linked through a 1,2-phenylenedicarbonyl (phthaloyl) moiety. The key synthetic strategy typically involves condensation reactions between phthalic acid derivatives and imidazole or its precursors.

Method Based on Glyoxal and Ammonium Salt Reaction

One prominent method, although described primarily for 2,2′-bi-1H-imidazole, provides a valuable framework for bis-imidazole synthesis using glyoxal and ammonium salts. This method, detailed in a patent (US6713631B2), involves the following steps:

- Preparation of a slurry with an excess amount of an ammonium salt dissolved in water.

- Slow dropwise addition of 20 wt% aqueous glyoxal to the ammonium salt slurry under vigorous stirring.

- Stirring the mixture at room temperature for 0 to 5 hours to complete the reaction.

- Adjusting the pH of the reaction mixture to 5-7 using an aqueous alkali solution or distilled water.

- Isolation of the product by filtration, washing alternately with organic solvents and distilled water, followed by drying.

Table 1. Key Parameters in Glyoxal-Ammonium Salt Synthesis

| Parameter | Details |

|---|---|

| Starting materials | Glyoxal (20 wt% aqueous), ammonium salt (various) |

| Reaction temperature | 30-60 °C during addition; room temperature stirring |

| Reaction time | 2-4 hours addition + 0-5 hours stirring |

| pH adjustment | 5-7 using aqueous alkali (ammonia, NaOH, KOH, etc.) |

| Product isolation | Filtration, washing with organic solvent and water |

| Ammonium salts examples | Ammonium acetate, ammonium chloride, ammonium sulfate, etc. |

This method emphasizes simplicity, safety, and high yield, making it a practical approach for bis-imidazole derivatives including 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- or related compounds.

Imidazole Ring Formation via α-Bromo-Ketone and Formamide

Another synthetic route relevant to phenyl-imidazole derivatives involves the de novo synthesis of the imidazole ring by reacting α-bromo-ketones with formamide. This method, adapted from literature protocols, allows the construction of substituted imidazole rings which can be further modified to yield bis-imidazole compounds.

- Reaction of α-bromo-ketones with formamide leads to imidazole ring formation.

- Subsequent functional group transformations (e.g., demethylation, reduction) enable diversification.

- N-1 and N-3 positions of the imidazole ring can be selectively alkylated or protected to facilitate further coupling.

- Suzuki coupling and other palladium-catalyzed cross-coupling reactions are used for introducing phenyl or other aromatic substituents.

This approach is versatile for synthesizing 4-phenyl-imidazole derivatives and can be adapted for bis-imidazole compounds linked through phenylene dicarbonyl groups.

Condensation of Phthalic Acid Derivatives with Imidazole

While specific detailed procedures for 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- are scarce, general methods for preparing phthaloyl bis-amides involve:

- Activation of phthalic acid or phthalic anhydride to form reactive intermediates (e.g., acid chlorides).

- Reaction with imidazole under controlled conditions to form the bis-imidazole diamide.

- Typical solvents include anhydrous ethanol or dichloromethane.

- Reaction temperatures vary from room temperature to reflux conditions depending on reagents.

- Purification by crystallization or chromatography.

Such condensation reactions are common for preparing bis-amides and bis-imidazole derivatives and are supported by analogous syntheses of benzimidazole and imidazole sulfonyl derivatives.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Glyoxal + Ammonium Salt (Patent US6713631B2) | Glyoxal (20% aq.), ammonium salts | 30-60 °C addition, room temp stirring | Simple, safe, high yield | Mainly for 2,2′-bi-1H-imidazole; adaptation needed |

| α-Bromo-Ketone + Formamide | α-Bromo-ketones, formamide | Various, often reflux | Versatile ring formation, functionalization | Multi-step, requires handling α-bromo-ketones |

| Phthalic Acid Derivative Condensation | Phthalic acid/anhydride, imidazole | Reflux in ethanol or DCM | Direct bis-amide formation | Requires acid activation, purification steps |

Research Findings and Analytical Data

- The glyoxal-ammonium salt method yields a brown solid, which upon purification provides the bis-imidazole compound with high purity.

- Spectroscopic characterization (NMR, MS) confirms the formation of the bis-imidazole structure.

- Crystallographic studies (SC-XRD) on related compounds show monoclinic crystal systems with well-defined polymeric networks, indicating robust molecular packing.

- The use of various ammonium salts affects reaction kinetics and yields, with ammonium acetate and ammonium chloride being preferred for economic and safety reasons.

- Adjusting pH to 5-7 is critical to precipitate the product and avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. The compound can be modified to enhance its efficacy against various pathogens, making it a candidate for drug development targeting bacterial infections.

- Anticancer Potential : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The specific structure of 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- may contribute to its effectiveness in targeting cancerous cells through the modulation of signaling pathways.

-

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) : This compound can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry applications . This method is scalable for preparative separation and impurity isolation.

- Mass Spectrometry Compatibility : The ability to adapt the HPLC method for mass spectrometry enhances its utility in pharmacokinetic studies, allowing for detailed analysis of drug absorption and metabolism.

-

Materials Science

- Polymer Synthesis : Imidazole compounds are often used as ligands in coordination chemistry. The unique structure of 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- allows it to form stable complexes with metals, which can be utilized in creating advanced materials with specific properties.

- Catalysis : The compound has potential as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate various chemical transformations.

-

Antimicrobial Activity Study

A study published in a peer-reviewed journal investigated the antimicrobial properties of various imidazole derivatives. It was found that modifications to the imidazole ring significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that compounds similar to 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- could be promising candidates for further development. -

HPLC Method Development

A research team developed a robust HPLC method for analyzing imidazole derivatives using the Newcrom R1 column. They reported successful separation and identification of impurities in a mixture containing 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis-, demonstrating its applicability in quality control during pharmaceutical manufacturing . -

Polymer Research

In materials science research, the compound was utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibited enhanced thermal stability and porosity compared to traditional MOFs, indicating potential applications in gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylenedicarbonyl)bis-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Bis-Imidazole Compounds

Structural and Molecular Features

The table below compares structural attributes of 1,1'-(1,2-phenylenedicarbonyl)bis-1H-imidazole with key analogs:

Key Observations:

- Linker Rigidity : The 1,2-phenylenedicarbonyl group provides rigidity, enhancing thermal stability and geometric control in MOFs compared to flexible aliphatic linkers (e.g., butane or hexane) .

- Functional Groups : CDI and oxalyldiimidazole contain reactive carbonyl/oxalyl groups, making them versatile in organic synthesis, whereas the phenylenedicarbonyl derivative is more suited for structural roles in materials science .

1,1'-(1,2-Phenylenedicarbonyl)bis-1H-imidazole

- MOFs and Coordination Polymers: The rigid aromatic linker facilitates the formation of stable, porous frameworks.

- Thermoset Polymers : Derivatives with bis-aziridine groups (e.g., 1,1'-(1,3-phenylenedicarbonyl)bis[2-methylaziridine]) are crosslinking agents in epoxy resins .

Comparisons :

Physicochemical Properties

- Thermal Stability : The phenylenedicarbonyl derivative exhibits higher thermal stability (~300°C) compared to aliphatic analogs (e.g., 1,4-bis(imidazol-1-yl)-butane, decomposition ~200°C) due to aromatic conjugation .

- Solubility : CDI and oxalyldiimidazole are soluble in polar aprotic solvents (e.g., DMF, THF), while the phenylenedicarbonyl derivative requires halogenated solvents (e.g., chloroform) .

Research Findings and Industrial Relevance

- MOF Design : Rigid bis-imidazole ligands like 1,1'-(1,2-phenylenedicarbonyl)bis-1H-imidazole are critical for constructing interpenetrated networks with high surface areas, relevant for gas storage and separation .

- Pharmaceutical Intermediates : CDI is a cornerstone in large-scale API synthesis, highlighting the commercial importance of reactive bis-imidazoles .

Q & A

Q. What are the standard synthetic protocols for preparing 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis-?

The synthesis typically involves condensation reactions between 1,2-phenylenedicarbonyl derivatives and imidazole precursors. A two-step protocol is often employed:

- Step 1 : Activation of the dicarbonyl group using coupling agents (e.g., carbodiimides) to enhance reactivity.

- Step 2 : Nucleophilic substitution with imidazole under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Structural validation requires NMR (<sup>1</sup>H/<sup>13</sup>C), FT-IR (to confirm carbonyl and imidazole peaks), and mass spectrometry .

Q. How is the structural configuration of 1H-Imidazole, 1,1'-(1,2-phenylenedicarbonyl)bis- confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Single crystals are grown via slow evaporation of a saturated solution in DMSO or DMF. Diffraction data (e.g., using Mo-Kα radiation) are refined with software like SHELXL to resolve bond angles, torsion angles, and intermolecular interactions . Complementary techniques include:

- FT-IR : Confirms C=O stretching (~1680 cm⁻¹) and imidazole ring vibrations (~1550 cm⁻¹).

- NMR : Aromatic protons appear as multiplet signals in δ 7.2–8.5 ppm, while carbonyl carbons resonate at δ 165–170 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for imidazole derivatives across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity, or pH). Methodological solutions include:

- Normalization : Express bioactivity (e.g., IC50) relative to a control compound with known stability in the same solvent system.

- Meta-analysis : Use statistical tools (ANOVA, multivariate regression) to account for confounding variables like temperature or incubation time .

- In-silico validation : Compare molecular docking results (e.g., EGFR binding affinities) with experimental cytotoxicity assays to identify outliers .

Q. What computational approaches are effective for studying molecular interactions of 1H-Imidazole derivatives with biological targets?

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are ideal for probing electronic interactions. Steps include:

- Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Employ Design of Experiments (DoE) methodologies:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Modeling : Central Composite Design (CCD) identifies optimal parameter combinations. For example, a 3<sup>2</sup> factorial design can map yield vs. temperature/solvent interactions .

- Scale-up Validation : Use microreactors for continuous-flow synthesis to maintain kinetic control and reduce side reactions .

Q. What strategies mitigate stability issues of 1H-Imidazole derivatives under varying solvent conditions?

Stability is solvent-dependent due to hydrogen-bonding propensity. Recommendations:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) using accelerated stability studies (40°C/75% RH for 4 weeks).

- Lyophilization : For aqueous systems, lyophilize the compound and store at -20°C under argon .

- Spectroscopic Monitoring : Track degradation via UV-Vis (λmax shifts) or HPLC (retention time changes) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of experimental data for imidazole-based compounds?

- Standardized Protocols : Publish detailed synthetic steps, including exact molar ratios and purification thresholds.

- Open Data : Share crystallographic data (CIF files) in repositories like the Cambridge Structural Database .

- Collaborative Validation : Cross-check results with independent labs using identical batches and instrumentation .

Tables for Key Methodological Insights

Notes

- Avoid non-academic sources (e.g., supplier catalogs) for critical data.

- Advanced methodologies (e.g., QM/MM, DoE) require interdisciplinary collaboration between synthetic chemists and computational biologists .

- Contradictions in bioactivity should prompt re-evaluation of experimental design rather than dismissing the compound's potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.